molecular formula C8H13Cl3O B14575889 1,1,1-Trichlorooctan-3-one CAS No. 61539-55-7

1,1,1-Trichlorooctan-3-one

Cat. No.: B14575889
CAS No.: 61539-55-7
M. Wt: 231.5 g/mol
InChI Key: ROHUQRXGPQFQFA-UHFFFAOYSA-N
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Description

1,1,1-Trichlorooctan-3-one is an organic compound with the molecular formula C8H13Cl3O It is a chlorinated ketone, characterized by the presence of three chlorine atoms attached to the first carbon and a ketone group on the third carbon of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorooctan-3-one can be synthesized through the chlorination of octan-3-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of octan-3-one and chlorine gas into a reactor, with the reaction conditions optimized for maximum yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trichlorooctan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1,1-Trichlorooctan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trichlorooctan-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

    1,1,1-Trichloroethane: A chlorinated alkane with similar chemical properties but different applications.

    1,1,1-Trichloroacetone: Another chlorinated ketone with different reactivity and uses.

    1,1,1-Trichloropropan-2-one: A shorter-chain analog with distinct chemical behavior.

Uniqueness: 1,1,1-Trichlorooctan-3-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer-chain compounds are preferred.

Properties

CAS No.

61539-55-7

Molecular Formula

C8H13Cl3O

Molecular Weight

231.5 g/mol

IUPAC Name

1,1,1-trichlorooctan-3-one

InChI

InChI=1S/C8H13Cl3O/c1-2-3-4-5-7(12)6-8(9,10)11/h2-6H2,1H3

InChI Key

ROHUQRXGPQFQFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC(Cl)(Cl)Cl

Origin of Product

United States

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